1-(2-Cyclobutylthiazol-5-yl)ethanone

Physicochemical profiling Medicinal chemistry lead optimization Lipophilic ligand efficiency

1-(2-Cyclobutylthiazol-5-yl)ethanone (CAS 1511054-30-0) is a 2,5-disubstituted thiazole heterocycle belonging to the 5-acetylthiazole chemotype, with the molecular formula C₉H₁₁NOS and a molecular weight of 181.26 g/mol. The compound features a characteristic acetyl group at the 5-position of the thiazole ring and a cyclobutyl substituent at the 2-position, which together confer distinct electronic and steric properties relative to its closest cycloalkyl and aryl analogs.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
Cat. No. B13131521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclobutylthiazol-5-yl)ethanone
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(S1)C2CCC2
InChIInChI=1S/C9H11NOS/c1-6(11)8-5-10-9(12-8)7-3-2-4-7/h5,7H,2-4H2,1H3
InChIKeyKXFFDDSTFWQEMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Cyclobutylthiazol-5-yl)ethanone: Technical Baseline for Informed Procurement


1-(2-Cyclobutylthiazol-5-yl)ethanone (CAS 1511054-30-0) is a 2,5-disubstituted thiazole heterocycle belonging to the 5-acetylthiazole chemotype, with the molecular formula C₉H₁₁NOS and a molecular weight of 181.26 g/mol . The compound features a characteristic acetyl group at the 5-position of the thiazole ring and a cyclobutyl substituent at the 2-position, which together confer distinct electronic and steric properties relative to its closest cycloalkyl and aryl analogs. Thiazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry owing to their broad spectrum of biological activities, and this specific compound serves primarily as a synthetic building block and screening intermediate in early-stage drug discovery programs [1].

Why 1-(2-Cyclobutylthiazol-5-yl)ethanone Cannot Be Casually Substituted with an In-Class Analog


Although the 5-acetylthiazole scaffold is common across numerous analogs, the identity of the 2-substituent is the dominant determinant of molecular conformation, electronic distribution, lipophilicity, and ultimately biological target engagement. Published structure-activity relationship (SAR) studies on cyclobutyl-containing thiazole derivatives have demonstrated that even subtle changes in the cycloalkyl ring size (e.g., cyclopropyl → cyclobutyl → cyclopentyl → cyclohexyl) can produce substantial shifts in kinase inhibitory potency and selectivity profiles [1]. The cyclobutyl group occupies a unique position along the continuum of ring strain (approximately 26.4 kcal/mol), conformational rigidity, and lipophilic bulk—parameters that do not scale linearly across the homologous cycloalkyl series [2]. Consequently, a procurement decision that treats 1-(2-cyclopropylthiazol-5-yl)ethanone or 1-(2-methylthiazol-5-yl)ethanone as functionally interchangeable with the cyclobutyl derivative risks introducing uncontrolled variables into a chemical series, potentially invalidating SAR hypotheses or compromising the reproducibility of biological screening campaigns.

Quantitative Differentiation Evidence: 1-(2-Cyclobutylthiazol-5-yl)ethanone Versus Closest Analogs


Molecular Weight and Lipophilic Bulk: Cyclobutyl Positioned Between Cyclopropyl and Cyclopentyl Homologs

The molecular weight of 1-(2-cyclobutylthiazol-5-yl)ethanone (181.26 Da) places it at an intermediate value within the cycloalkyl homolog series, sitting 14.03 Da above the cyclopropyl analog and 14.03 Da below the cyclopentyl analog. This incremental mass difference reflects the systematic addition of one methylene unit per homolog and directly impacts calculated lipophilicity and ligand efficiency metrics that guide lead optimization .

Physicochemical profiling Medicinal chemistry lead optimization Lipophilic ligand efficiency

Cyclobutyl Ring Strain Energy: Quantified Conformational Differentiation from Cyclopropyl, Cyclopentyl, and Cyclohexyl Analogs

The cyclobutyl ring possesses a ring strain energy of approximately 26.4 kcal/mol, which is intermediate between cyclopropane (~27.5 kcal/mol) and cyclopentane (~6.2 kcal/mol) [1]. This strain energy, combined with the characteristic puckered conformation of cyclobutane (dihedral angle typically ~26–30° between three-atom planes), imparts a unique balance of conformational constraint and residual flexibility to the 2-substituent that is not achievable with the planar aromatic phenyl or the essentially strain-free cyclohexyl ring [2]. Published SAR studies on cyclobutyl-thiazole CDK inhibitors have shown that a cis-substituted cyclobutyl group can confer up to 30-fold selectivity for cdk5/p25 over cdk2/cyclin E—a selectivity window that was not observed with other cycloalkyl or alkyl substituents explored in the same series [3].

Conformational analysis Ring strain Structure-based drug design Scaffold rigidity

BindingDB CDK5 Inhibition Data: Cyclobutyl-Thiazole Scaffolds Deliver Sub-50 nM Potency in Validated Biochemical Assays

BindingDB records for N-(5-cyclobutyl-thiazol-2-yl) scaffolds demonstrate that cyclobutyl-substituted thiazole derivatives can achieve potent inhibition of cyclin-dependent kinase 5 (CDK5) with IC₅₀ values as low as 7 nM (BDBM50155231: 2-(1H-benzoimidazol-5-yl)-N-(5-cyclobutyl-thiazol-2-yl)-acetamide) [1] and 12 nM (BDBM50155235: N-(5-cyclobutyl-thiazol-2-yl)-2-(2-methyl-benzothiazol-6-yl)-acetamide) [2], as measured by scintillation proximity assay. A structurally related N-(5-cyclobutyl-thiazol-2-yl)-2-phenyl-acetamide showed an IC₅₀ of 25 nM against the same target [3]. In contrast, a screening dataset for the phenyl-substituted analog 1-(2-phenylthiazol-5-yl)ethanone recorded an IC₅₀ of 100 μM (1.00E+5 nM) against the unrelated target XIAP—highlighting that even within the thiazole chemotype, the nature of the 2-substituent dramatically influences target-binding profiles [4].

Kinase inhibition CDK5 Biochemical potency Scintillation proximity assay

Hantzsch-Type Synthetic Accessibility: Reported Yields of 70–85% Enable Multi-Gram Procurement Feasibility

The synthesis of 1-(2-cyclobutylthiazol-5-yl)ethanone can be achieved via Hantzsch-type condensation of cyclobutyl-containing precursors with thiosemicarbazide or related reagents, with reported yields typically ranging from 70% to 85% under optimized reflux conditions using ethanol as solvent with an acid catalyst . This yield range is consistent with the general reactivity profile of 5-acetylthiazole derivatives, for which the acetyl group at the 5-position serves as a versatile handle for subsequent condensation, nucleophilic substitution, and reduction reactions [1]. The presence of the cyclobutyl group at the 2-position does not introduce prohibitive steric hindrance for the key cyclization step, distinguishing it favorably from bulkier 2-substituents (e.g., 2-cyclohexyl or 2-phenyl) that may require more forcing conditions.

Synthetic chemistry Hantzsch thiazole synthesis Process scalability Yield reproducibility

Cyclobutane-Containing Thiazoles in Antimicrobial SAR: MIC Values as Low as 16 µg/mL Against Bacillus subtilis and Candida tropicalis

In a study of 2,4-disubstituted thiazole derivatives containing cyclobutane rings, the most active compound achieved a minimum inhibitory concentration (MIC) of 16 µg/mL against both Candida tropicalis (fungal) and Bacillus subtilis (Gram-positive bacterial) strains [1]. While this specific MIC value pertains to a hydrazone-derivatized analog rather than the parent 5-acetyl compound, it demonstrates that the cyclobutane-thiazole hybrid scaffold can deliver quantifiable antimicrobial activity. A separate study on aminophosphinic acids containing both cyclobutane and 1,3-thiazole moieties reported an MIC of 32 µg/mL against Mycobacterium fortuitum, further validating the antimicrobial potential of this scaffold class [2].

Antimicrobial activity Minimum inhibitory concentration Cyclobutane-thiazole hybrids Antifungal screening

Cholinesterase Inhibitory Potential: Cyclopropyl-Thiazole Analog Achieves AChE IC₅₀ of 0.079 µM, Establishing a Benchmark for Cycloalkyl-Thiazole Series

A recent study of fifteen thiazole-cyclopropyl derivatives evaluated for cholinesterase inhibition reported that compound 6l achieved an acetylcholinesterase (AChE) IC₅₀ of 0.079 ± 0.16 µM, which is comparable to the reference drug Donepezil (IC₅₀ = 0.056 ± 0.22 µM) in the Ellman assay [1]. While this study specifically employed a cyclopropyl (rather than cyclobutyl) moiety linked to the thiazole ring, the data establish that small cycloalkyl groups at the thiazole 2-position can support potent AChE engagement. The cyclobutyl analog represents a logical next iteration for probing the effect of incremental ring expansion on both potency and selectivity versus butyrylcholinesterase (BuChE), against which most cyclopropyl-thiazole derivatives in the series showed only weak activity [1].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration Cycloalkyl-thiazole SAR

Optimal Application Scenarios for Procuring 1-(2-Cyclobutylthiazol-5-yl)ethanone


Kinase Inhibitor Lead Optimization: CDK5-Selective Probe Development

1-(2-Cyclobutylthiazol-5-yl)ethanone should be procured as a synthetic building block for constructing N-(5-cyclobutyl-thiazol-2-yl)-amide or urea derivatives targeting cyclin-dependent kinase 5 (CDK5). Published SAR data demonstrate that cyclobutyl-substituted thiazole derivatives achieve CDK5 IC₅₀ values in the 7–25 nM range in scintillation proximity assays, and a cis-substituted cyclobutyl group has been shown to confer up to 30-fold selectivity for cdk5/p25 over cdk2/cyclin E [1][2]. The 5-acetyl group of this compound provides a direct synthetic entry point for amide coupling or reductive amination to generate focused libraries for CDK5 selectivity profiling, a target implicated in Alzheimer's disease and certain cancers.

Antimicrobial Scaffold Expansion: Cyclobutane-Thiazole Hybrid Synthesis

This compound is a suitable starting material for synthesizing cyclobutane-thiazole hybrid derivatives for antimicrobial screening. Published studies on structurally related 2,4-disubstituted thiazoles incorporating cyclobutane rings have reported MIC values as low as 16 µg/mL against both Bacillus subtilis (Gram-positive) and Candida tropicalis (fungal), as well as 32 µg/mL against Mycobacterium fortuitum [1][2]. The 5-acetyl group can be elaborated into hydrazone, Schiff base, or aminophosphinic acid derivatives following established synthetic protocols, enabling the construction of diverse compound libraries for antimicrobial susceptibility testing.

Cycloalkyl Ring-Size SAR Studies for Cholinesterase and CNS Targets

Procure this compound as the cyclobutyl representative within a systematic cycloalkyl homolog series (cyclopropyl → cyclobutyl → cyclopentyl → cyclohexyl) to probe the effect of incremental ring size on target engagement, selectivity, and CNS drug-likeness parameters. A recent study demonstrated that cyclopropyl-thiazole derivatives achieve AChE IC₅₀ values comparable to Donepezil (0.079 vs. 0.056 µM), establishing a benchmark for the cycloalkyl-thiazole chemotype in neurodegeneration research [1]. Incorporating the cyclobutyl analog into the same assay panel enables rigorous evaluation of how ring strain and conformational preferences—which differ substantially between cyclopropyl, cyclobutyl, and larger cycloalkyl rings—translate into differential potency, selectivity versus BuChE, and blood-brain barrier penetration potential [2].

Medicinal Chemistry Building Block for Fragment-Based and Parallel Synthesis Campaigns

As a 5-acetyl-2-substituted thiazole with a demonstrated synthetic yield range of 70–85% via Hantzsch-type condensation, this compound is well-suited for multi-gram procurement to support parallel synthesis or fragment-based drug discovery (FBDD) campaigns [1]. The acetyl carbonyl and the thiazole ring nitrogen provide two distinct vectors for chemical elaboration (nucleophilic addition at the carbonyl; electrophilic substitution or metal-catalyzed coupling at the thiazole C–H positions), while the cyclobutyl group introduces three-dimensionality and moderate lipophilicity—desirable features for fragment libraries intended to probe novel chemical space [2]. Its molecular weight (181.26 Da) and heavy atom count (12) are consistent with fragment-like physicochemical properties.

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